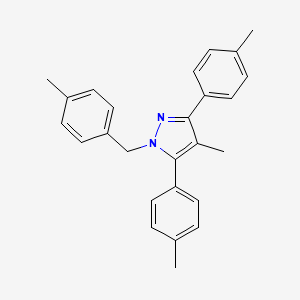![molecular formula C19H16N4O2S2 B10911514 4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10911514.png)
4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a thiophene ring, and a triazole ring
Preparation Methods
The synthesis of 4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methylphenol with furan-2-carbaldehyde to form the furan-2-ylmethyl intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide to form the triazole ring. The final step involves the condensation of the triazole intermediate with 2-methylphenoxyacetaldehyde to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and thiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include disulfides, amines, and substituted derivatives.
Scientific Research Applications
4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It can also interact with cellular receptors and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:
- 4-{[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol These compounds share similar structural features but differ in the substituents on the phenoxy group. The presence of different substituents can influence the compound’s reactivity, biological activity, and potential applications, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C19H16N4O2S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[(E)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-5-2-3-6-16(13)24-12-15-9-8-14(25-15)11-20-23-18(21-22-19(23)26)17-7-4-10-27-17/h2-11H,12H2,1H3,(H,22,26)/b20-11+ |
InChI Key |
CMUUTUNXNCLNBU-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/N3C(=NNC3=S)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=NN3C(=NNC3=S)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911441.png)
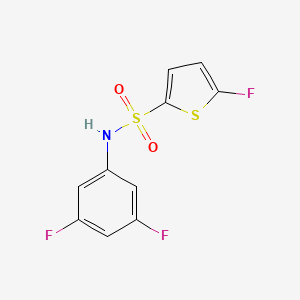
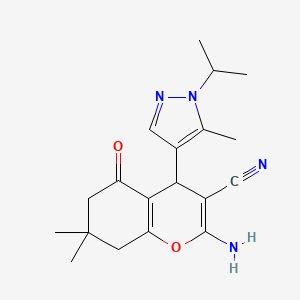
![N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}-N-phenylbenzamide (non-preferred name)](/img/structure/B10911472.png)
![3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10911474.png)

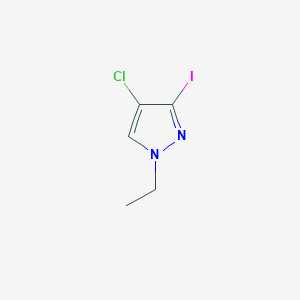
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10911491.png)
![Methyl 3,3,3-trifluoro-2-{4-[(3-fluorobenzoyl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B10911501.png)
![2-(benzyloxy)-N'-[(E)-(2,4-dipropoxyphenyl)methylidene]benzohydrazide](/img/structure/B10911505.png)
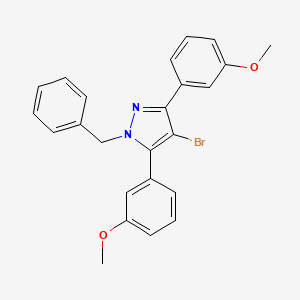
![2-[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911512.png)
